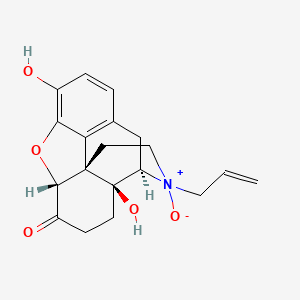

纳洛酮 N-氧化物

描述

Naloxone N-Oxide is a derivative of Naloxone, an opiate drug used to counter the effects of opiate overdose . It is sold under various trade names including Narcan®, Nalone, and Narcanti .

Synthesis Analysis

The synthesis of important opioid antagonists such as naloxone and naltrexone involves the preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract . This is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . Both demethylations are problematic from the safety and sustainability viewpoint, as they involve harmful reagents such as alkyl chloroformates or boron tribromide .Chemical Reactions Analysis

The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . Both demethylations are problematic from the safety and sustainability viewpoint, as they involve harmful reagents such as alkyl chloroformates or boron tribromide .Physical And Chemical Properties Analysis

Naloxone N-Oxide has a molecular formula of C19H21NO5 and an average mass of 343.374 Da . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 0.14, and its polar surface area is 84 Å^2 .科学研究应用

Overdose Reversal

Naloxone-based interventions are a crucial part of health systems for reversing opioid overdoses . These interventions have proven effective in various contexts . The role of context and mechanisms for its use has been explored, leading to the development of two middle-range theories: Naloxone Bystander Intervention Theory and Skills Transfer Theory .

Harm Reduction

Harm reduction and/or low threshold contexts provide a non-judgmental approach which supports in-group norms of helping and empowers the social identity of the trained and untrained bystander . This context also creates the conditions necessary for skills transfer and diffusion of the intervention into social networks .

Skills Transfer

The Skills Transfer Theory suggests that the context created by harm reduction approaches facilitates the transfer and diffusion of skills necessary for naloxone administration . This theory underscores the importance of training in the successful implementation of naloxone-based interventions .

Stigma Reduction

Addressing stigma and negative attitudes held by first responders and stakeholders involved in the implementation process, such as police or GPs, is crucial . These attitudes can inhibit the bystander response by inducing fear in responding, interfering with skills transfer, naloxone use, and carriage of naloxone kits .

Peer-to-Peer Training Models

Peer-to-peer models of training are helpful as they reinforce social identity and successful skills transfer between bystanders . Health systems may want to assess the prevalence of, and take steps to reduce opioid-related stigma with key stakeholders in contexts using a low threshold training approach to build an environment to support positive naloxone outcomes .

Optimal Dosing

The optimal dosing of naloxone in the context of fentanyl and ultra-potent opioid overdoses remains unknown . This is an area of ongoing research, with the aim of determining the relationship between the first empiric dose of naloxone and reversal of toxicity, adverse events, and the total cumulative dose required .

作用机制

Target of Action

Naloxone N-Oxide primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in the body’s response to pain and the effects of opioids. They are found in the brain and spinal cord and are the primary targets of most opioid drugs .

Mode of Action

Naloxone N-Oxide acts by competitive displacement of opioid agonists at the MOR . It functions as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . The effect of Naloxone N-Oxide depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .

Biochemical Pathways

The primary biochemical pathway affected by Naloxone N-Oxide is the opioid signaling pathway . By displacing opioid agonists from the MOR, Naloxone N-Oxide can reverse the effects of opioids, including respiratory depression, reduced heart rate, and constricted pupils .

Pharmacokinetics

Naloxone N-Oxide is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50%, and nasal uptake is likely slower than intramuscular . The duration of action of 1 mg intravenous is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

The molecular and cellular effects of Naloxone N-Oxide’s action primarily involve the reversal of opioid-induced symptoms . By acting as an inverse agonist at the MOR, Naloxone N-Oxide can rapidly reverse symptoms such as respiratory depression, reduced heart rate, and constricted pupils caused by opioid drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naloxone N-Oxide. For instance, community support for services like syringe service programs (SSPs) can enhance naloxone distribution, making treatment more accessible . Furthermore, the legal status of SSPs and the level of need in the community can also impact the distribution and use of Naloxone N-Oxide .

属性

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-2-8-20(24)9-7-18-15-11-3-4-12(21)16(15)25-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-,20?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUIBVINJLVYRY-QBFPIVRFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naloxone N-Oxide | |

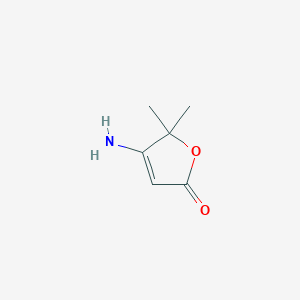

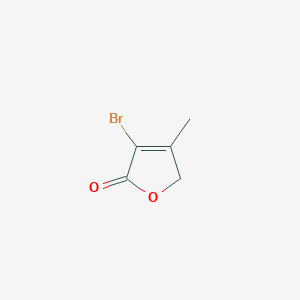

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

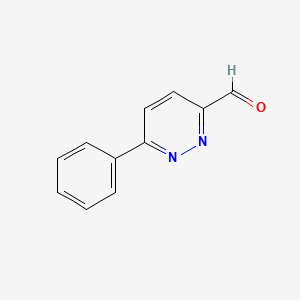

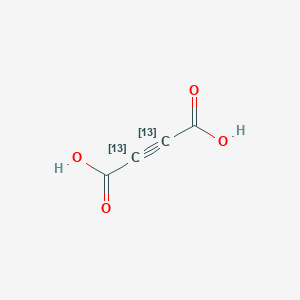

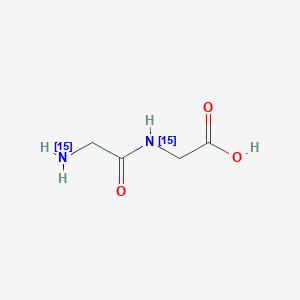

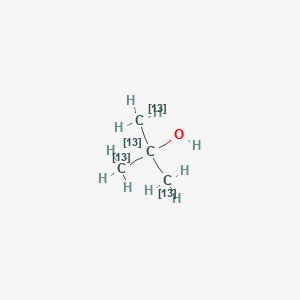

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)

![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)